6-Phenylhex-5-en-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 6-Phenylhex-5-en-2-one involves the palladium-catalyzed Heck arylation of 5-hexen-2-one with aryl bromides in an ionic liquid medium. This reaction is highly regioselective and leads predominantly to branched, arylated products. The choice of ligand is crucial for regiocontrol; for example, using 1,3-bis(diphenylphosphino)propane (DPPP) as a ligand results in branched products, while 1,1’-bis(diphenylphosphino)ferrocene (DPPF) leads to predominantly linear products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Heck reactions using palladium catalysts and aryl bromides. The use of ionic liquids as solvents is favored due to their ability to enhance reaction rates and selectivity while minimizing the need for hazardous organic solvents .
Chemical Reactions Analysis
Types of Reactions
6-Phenylhex-5-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like thiophenols can add to the conjugated dienone system, leading to 1,4- and 1,6-addition products.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenylhexenones depending on the nucleophile used.
Scientific Research Applications
6-Phenylhex-5-en-2-one has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 6-Phenylhex-5-en-2-one in chemical reactions involves the conjugated system of the enone, which allows for various addition and substitution reactions. The carbonyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The double bond in conjugation with the carbonyl group also facilitates electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
6-Phenylhex-3-en-2-one: This compound has a similar structure but differs in the position of the double bond.
6-Phenylhex-5-ynoic acid: This compound contains a triple bond instead of a double bond.
Uniqueness
6-Phenylhex-5-en-2-one is unique due to its specific double bond position and the resulting electronic properties, which influence its reactivity and applications in synthesis. Its ability to undergo regioselective Heck arylation makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C12H14O |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(E)-6-phenylhex-5-en-2-one |
InChI |
InChI=1S/C12H14O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-4,6,8-10H,5,7H2,1H3/b10-6+ |
InChI Key |
FQAGFMVFSPYMEW-UXBLZVDNSA-N |
Isomeric SMILES |
CC(=O)CC/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)CCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
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